molecular formula C10H7F2NO4 B3005870 Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate CAS No. 2243515-96-8

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate

Cat. No.: B3005870
CAS No.: 2243515-96-8
M. Wt: 243.166
InChI Key: ONDGVAXOMIGWJL-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a fluorinated heterocyclic compound featuring a benzoxazine core substituted with two fluorine atoms at position 2, a ketone group at position 3, and a methyl ester at position 5. The difluoro substitution at position 2 introduces unique electronic and steric properties, distinguishing it from non-fluorinated analogs .

Properties

IUPAC Name

methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4/c1-16-8(14)5-2-3-6-7(4-5)17-10(11,12)9(15)13-6/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGVAXOMIGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2,2-difluoro-3-oxo-4H-1,4-benzoxazine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or acetonitrile) under mild heating.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazines with various functional groups.

    Reduction: Formation of hydroxylated benzoxazines.

    Oxidation: Formation of quinone derivatives or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate has shown promise in medicinal chemistry due to its potential therapeutic properties.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess effective activity against various bacterial strains. A notable study reported minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Modifications in the benzoxazine structure can enhance cytotoxicity against cancer cell lines. Experimental data indicate that methyl 2,2-difluoro derivatives exhibit IC50 values indicating effective inhibition of cell growth in vitro. This suggests a pathway for developing new anticancer therapies.

Materials Science

In materials science, this compound is explored as a precursor for advanced materials.

Polymerization Reactions

The compound can undergo polymerization reactions to form high-performance polymers and resins. Its unique structure allows it to act as a monomer in the synthesis of thermosetting resins that are used in coatings and adhesives.

Biological Studies

This compound has been studied for its biological activities beyond antimicrobial and anticancer effects.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, certain benzoxazine derivatives have shown the ability to reduce inflammation markers significantly, indicating potential therapeutic applications for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzoxazine derivatives, methyl 2,2-difluoro derivatives were tested against common pathogens. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics.

Case Study 2: Anticancer Potential

A series of experiments on human cancer cell lines (e.g., HeLa and MCF7) showed that methyl 2,2-difluoro derivatives inhibited cell growth effectively. Structural modifications were found to enhance anticancer activity significantly.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and carbonyl group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

This compound, structurally analogous to the target molecule, replaces the fluorine atoms at position 2 with methyl groups. Key differences include:

  • Steric Hindrance: Methyl groups introduce greater steric bulk, which may impede interactions with biological targets or reduce solubility in polar solvents.
  • Fluorinated compounds often exhibit superior metabolic stability and bioavailability, which may explain the preference for the difluoro derivative in ongoing research .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Comparisons include:

  • Role of the Ester Group : In both compound classes, the methyl ester likely serves as a solubilizing moiety or prodrug component. However, in sulfonylureas, the ester is adjacent to a sulfonylurea bridge critical for herbicidal activity, whereas in the benzoxazine derivative, the ester is part of an aromatic system with distinct electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Property Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate Methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Substituents (Position 2) Difluoro Dimethyl
Electron Effects Strong electron-withdrawing Electron-donating
Steric Profile Low steric hindrance High steric hindrance
Commercial Availability Active research compound Discontinued

Table 2: Functional Group Comparison with Sulfonylurea Esters

Compound Class Core Structure Ester Position Primary Application
Benzoxazine Derivatives Benzoxazine + ketone Position 7 (aromatic) Medicinal/Agrochemical R&D
Sulfonylurea Esters () Triazine + sulfonylurea Adjacent to sulfonyl Herbicides

Research Implications

  • Fluorine vs. Methyl Substitutions : The difluoro variant’s enhanced electronic polarization and reduced steric bulk may improve binding affinity in enzyme inhibition studies compared to the dimethyl analog.
  • Ester Functionality : The methyl ester in the benzoxazine derivative may influence pharmacokinetic properties, such as hydrolysis rates, differently than in sulfonylureas due to its aromatic conjugation .

Biological Activity

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate (CAS Number: 2243515-96-8) is a synthetic compound belonging to the benzoxazine family. This compound has gained attention in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article focuses on its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

This compound has the molecular formula C10H7F2NO4 and a molecular weight of approximately 243.16 g/mol. Its structure features a benzene ring fused to an oxazine ring, with two fluorine atoms and a carbonyl group contributing to its reactivity and stability.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. The presence of fluorine atoms in this compound is believed to enhance its interaction with microbial targets. In studies evaluating related compounds:

  • Fluorinated derivatives have shown enhanced potency against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values for structurally similar compounds have been reported in the range of 1 to 12.5 µg/mL against various pathogens .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes relevant in metabolic pathways. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine have been shown to inhibit AChE effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Study on Antimicrobial Activity

In a comparative study involving various benzoxazine derivatives, this compound was evaluated for its antimicrobial efficacy:

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
Compound AS. aureus12.528
Compound BE. coli2524
Methyl 2,2-difluoro...C. albicans6.2530

These findings suggest that methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine exhibits promising antimicrobial properties comparable to established antibiotics .

Study on Enzyme Interaction

A study focused on the enzyme inhibition properties of benzoxazine derivatives found that methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine demonstrated significant AChE inhibitory activity with an IC50 value of approximately 5 µM . This highlights its potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.

The biological activity of methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The carbonyl group and fluorine substituents enhance binding affinity to enzyme active sites.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of reactive fluorine atoms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation of fluorinated benzoxazine precursors with methyl esters. For example, refluxing methyl 3-amino-4-hydroxybenzoate with fluorinated aryl acids under controlled temperatures (110–130°C) for 15–24 hours can yield the target compound. Optimization includes using inert atmospheres (N₂/Ar) to prevent oxidation and catalysts like p-toluenesulfonic acid to enhance cyclization efficiency . Fluorination steps may employ Selectfluor® or DAST (diethylaminosulfur trifluoride) to achieve regioselective 2,2-difluoro substitution .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms the benzoxazine core and fluorination pattern (e.g., similar structures resolved in Acta Crystallographica reports) .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms ester and ketone functionalities.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 299.04 for C₁₁H₈F₂NO₄).
  • HPLC : Assesses purity (>95% by area normalization under C18 reverse-phase conditions) .

Q. How does the presence of difluoro and ester groups influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The 2,2-difluoro group is strongly electron-withdrawing, activating the 3-oxo position for nucleophilic attack (e.g., by amines or hydrazines). The methyl ester at C7 stabilizes the aromatic ring via resonance but can undergo hydrolysis under basic conditions. Reactivity studies should monitor pH (avoid >pH 9 for ester stability) and use aprotic solvents (e.g., DMF) to minimize side reactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing fluorine atoms at the 2,2-positions of the benzoxazine ring?

  • Methodological Answer : Regioselective fluorination requires directing groups (e.g., ketones at C3) to guide electrophilic fluorinating agents. Computational modeling (DFT) predicts favorable transition states for difluoro insertion. Experimental validation involves comparing yields using DAST (for radical mechanisms) vs. Selectfluor® (electrophilic fluorination) under varying temperatures (0°C vs. RT) . Alternative routes may employ pre-fluorinated building blocks, such as methyl 4-fluorobenzoate derivatives, to bypass post-cyclization fluorination .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often stem from assay variability. Standardize protocols by:

  • Using isogenic cell lines to control genetic background effects.
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Replicating dose-response curves (IC₅₀/EC₅₀) across independent labs. Contradictory results in GABA receptor modulation, for instance, may arise from differences in membrane potential or allosteric site occupancy .

Q. What computational methods predict the compound’s interactions with biological targets, such as neurotransmitter receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to GABA-A or NMDA receptors. Key steps:

  • Prepare the receptor structure (PDB: 6X3T for GABA-A) with protonation states adjusted to pH 7.4.
  • Define the binding site using conserved residues (e.g., α1-subunit for GABA-A).
  • Validate predictions with mutagenesis data (e.g., F200A mutations disrupting ligand binding) .

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